molecular formula C23H30F3N5O4S B607361 Erdrp-0519 CAS No. 1374006-96-8

Erdrp-0519

Cat. No. B607361
M. Wt: 529.57
InChI Key: JVZHTUQIMBYDSX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ERDRP-0519 is an antiviral drug specifically developed to target the measles morbillivirus .


Synthesis Analysis

ERDRP-0519 is a pan-morbillivirus small molecule inhibitor for the treatment of measles. It targets the morbillivirus RNA-dependent RNA-polymerase (RdRP) complex and has shown unparalleled oral efficacy against lethal infection of ferrets with CDV, an established surrogate model for human measles .


Molecular Structure Analysis

The chemical formula of ERDRP-0519 is C23H30F3N5O4S. Its exact mass is 529.20 and its molecular weight is 529.570 .


Chemical Reactions Analysis

ERDRP-0519 inhibits all phosphodiester bond formation in both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex .


Physical And Chemical Properties Analysis

ERDRP-0519 is a solid, white to off-white compound. It is soluble in DMSO at a concentration of 100 mg/mL .

Scientific Research Applications

  • ERDRP-0519 is a pan-morbillivirus small molecule inhibitor, effective in the treatment of measles. It targets the morbillivirus RNA-dependent RNA-polymerase (RdRP) complex, showing significant efficacy against lethal infection in a ferret model of canine distemper virus, which is a surrogate for human measles (Cox et al., 2021).

  • The compound ERDRP-0519 inhibits all phosphodiester bond formation during both de novo initiation of RNA synthesis at the promoter and RNA elongation by a committed polymerase complex. This mode of action is unique among mononegavirus small molecule inhibitors (Cox et al., 2021).

  • ERDRP-0519 functions by simultaneously engaging the L protein polyribonucleotidyl transferase (PRNTase)-like domain and the flexible intrusion loop of the RdRP, effectively locking the polymerase in a pre-initiation conformation. This action makes it a potential clinical candidate for measles therapy (Cox et al., 2021).

Safety And Hazards

The safety data sheet for ERDRP-0519 indicates that it is for research use only and should not be used in patients .

Future Directions

ERDRP-0519 has shown promise as a clinical candidate for measles therapy. It has identified a previously unrecognized druggable site in mononegavirus L polymerase proteins that can silence all synthesis of viral RNA .

properties

IUPAC Name

2-methyl-N-[4-[(2S)-2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30F3N5O4S/c1-29-20(16-21(28-29)23(24,25)26)22(32)27-17-5-7-19(8-6-17)36(33,34)31-10-3-2-4-18(31)9-11-30-12-14-35-15-13-30/h5-8,16,18H,2-4,9-15H2,1H3,(H,27,32)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZHTUQIMBYDSX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC[C@H]3CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028018
Record name ERDRP-0519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erdrp-0519

CAS RN

1374006-96-8
Record name 1-Methyl-N-[4-[[(2S)-2-[2-(4-morpholinyl)ethyl]-1-piperidinyl]sulfonyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374006-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ERDRP-0519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERDRP-0519
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5S4Z5Q9VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
53
Citations
RM Cox, J Sourimant, M Govindarajan… - PLoS …, 2021 - journals.plos.org
… identified to date, ERDRP-0519 inhibits all phosphodiester … mechanism of action of ERDRP-0519 is due to simultaneous … This study informs selection of ERDRP-0519 as clinical …
Number of citations: 14 journals.plos.org
K Wittwer, DE Anderson, K Pfeffermann… - Nature …, 2021 - nature.com
… ERDRP-0519 serum concentrations from blood samples were … bis in die; bid) daily ERDRP-0519 dosing. Solid lines show the … to causes unrelated to ERDRP-0519 administration …
Number of citations: 6 www.nature.com
M Camero, G Lanave, C Catella… - BMC Veterinary …, 2022 - bmcvetres.biomedcentral.com
… Viral titres of the supernatants collected at 72 h post infection of FCoV-infected CRFK cells untreated and treated with ERDRP-0519 (ERDRP). The viral titers, expressed as log10 TCID …
Number of citations: 5 bmcvetres.biomedcentral.com
O Perwitasari, RA Tripp - Annals of Translational Medicine, 2015 - ncbi.nlm.nih.gov
… , ERDRP-0519, which showed a level of efficacy in vitro against MeV and the closely related canine distemper virus (CDV). ERDRP-0519 is … The Plemper group evaluated ERDRP-0519 …
Number of citations: 2 www.ncbi.nlm.nih.gov
M Harrington - Lab Animal, 2014 - search.proquest.com
… The researchers hope that ERDRP-0519 can be used in synergy with the measles vaccine … strains of the virus may become resistant to ERDRP-0519. Drug-resistant strains of measles …
Number of citations: 4 search.proquest.com
C Harrison - Nature Reviews Drug Discovery, 2014 - nature.com
… The authors think that administration of ERDRP-0519 at the onset of viraemia inhibits viral replication, which then allows time for the host to elicit an antiviral response. Compounds that …
Number of citations: 1 www.nature.com
RK Plemper - Current opinion in virology, 2020 - Elsevier
… The ERDRP-0519 chemotype was first discovered in a high-… the orally bioavailable lead ERDRP-0519, which inhibits … Activity of ERDRP-0519 against closely related CDV, however…
Number of citations: 19 www.sciencedirect.com
SA Krumm, D Yan, ES Hovingh, TJ Evers… - Science translational …, 2014 - science.org
… growth in the presence of ERDRP-0519. Numbers correspond to … resistance to an earlier analog of ERDRP-0519 (24). (C) … and CDV RdRp complexes by ERDRP-0519 is based on the …
Number of citations: 62 www.science.org
N Shrestha, FM Gall, C Mathieu, MM Hierweger… - Mbio, 2021 - Am Soc Microbiol
… MeV polymerase-directed inhibitor, ERDRP-0519 (15), was included … Strikingly, while rapid resistance to ERDRP-0519 emerged … to the virus-directed ERDRP-0519 inhibitor, our newly …
Number of citations: 5 journals.asm.org
RM Cox, J Sourimant, M Toots, JJ Yoon… - Nature …, 2020 - nature.com
… Exemplifying the problem is our previously identified measles virus (MeV) inhibitor with nanomolar potency, ERDRP-0519, which is orally efficacious against lethal morbillivirus …
Number of citations: 15 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.